molecular formula C8H18ClNO B3059762 {[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride CAS No. 1255718-08-1

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride

Cat. No. B3059762
CAS RN: 1255718-08-1
M. Wt: 179.69
InChI Key: SCNYSYJSFFEXSN-UHFFFAOYSA-N
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Description

“{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride” is a chemical compound with the empirical formula C8H18ClNO . It is a solid substance and is used as an organic building block . The compound is sold by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “this compound” is 179.69 . The SMILES string representation of the compound is NCC1(CCCC1)COC.[H]Cl . The InChI key is SCNYSYJSFFEXSN-UHFFFAOYSA-N .

Scientific Research Applications

Antineoplastic Applications

A notable application of related compounds involves antineoplastic agents. A study demonstrated the synthesis of certain compounds, including hydrochlorides, which showed significant inhibitory activity against cancer cell lines. These compounds potently inhibited tubulin polymerization, indicating their potential in cancer treatment (Pettit et al., 2003).

Astronomical Chemistry

Research in astronomical chemistry has identified methoxyamine, chemically related to the compound , as a potential interstellar amine. Studies have provided experimental frequencies for methoxyamine, which could assist in its detection in the interstellar medium, underscoring the broader implications of similar compounds in space chemistry (Kolesniková et al., 2018).

Antimicrobial Activity

Another area of application involves antimicrobial properties. Compounds synthesized from amines, including methoxy derivatives, have been studied for their antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Georgiadis, 1976).

Synthetic Chemistry

In synthetic chemistry, derivatives of methoxyamines have been utilized in various syntheses. These include the preparation of levodesmethylphencynonate hydrochloride, showcasing the compound's role in synthesizing novel pharmaceutical agents (Zhong Bo-hua, 2011).

Spectroscopic Analysis

Methoxy compounds like the one have distinctive spectroscopic characteristics. Infrared spectroscopy has been used to detect the methoxyl group, demonstrating the compound's utility in analytical chemistry (Degen, 1968).

Drug Synthesis

A study on the synthesis of specific hydrochlorides, including those with methoxy groups, showcased the potential of these compounds in drug synthesis and their role in the development of new therapeutic agents (Yang et al., 2009).

Safety and Hazards

Sigma-Aldrich sells “{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride” as-is, without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . The compound is classified as Acute Tox. 4 Oral, which indicates it may be harmful if swallowed .

properties

IUPAC Name

[1-(methoxymethyl)cyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-7-8(6-9)4-2-3-5-8;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNYSYJSFFEXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255718-08-1
Record name Cyclopentanemethanamine, 1-(methoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255718-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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